molecular formula C19H20N2O4 B2583533 1-(5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 701287-04-9

1-(5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2583533
CAS No.: 701287-04-9
M. Wt: 340.379
InChI Key: VOOIVILQOWPJQS-UHFFFAOYSA-N
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Description

1-(5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrazole family, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two nitrogen atoms. The presence of methoxy and hydroxy groups on the aromatic rings adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of hydrazine with appropriate ketones or aldehydes under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired pyrazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: The compound can be reduced to form a corresponding amine derivative.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It may find use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)ethanone: A simpler ketone derivative lacking the pyrazole ring.

  • 3,4-Dimethoxyphenethylamine: An amine derivative with similar methoxy groups but different core structure.

  • 4-Hydroxy-3,5-dimethoxyacetophenone: A phenolic compound with different substitution pattern.

Properties

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(22)21-16(13-8-9-18(24-2)19(10-13)25-3)11-15(20-21)14-6-4-5-7-17(14)23/h4-10,16,23H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOIVILQOWPJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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